4-Cyclopropoxyphthalic acid
CAS No.:
Cat. No.: VC19836298
Molecular Formula: C11H10O5
Molecular Weight: 222.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10O5 |
|---|---|
| Molecular Weight | 222.19 g/mol |
| IUPAC Name | 4-cyclopropyloxyphthalic acid |
| Standard InChI | InChI=1S/C11H10O5/c12-10(13)8-4-3-7(16-6-1-2-6)5-9(8)11(14)15/h3-6H,1-2H2,(H,12,13)(H,14,15) |
| Standard InChI Key | XOPJGDSIPLRYJR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Introduction
Structural and Molecular Characteristics
4-Cyclopropoxyphthalic acid (C₁₁H₁₀O₅) features a benzene ring substituted with two carboxylic acid groups at the 1,2-positions and a cyclopropoxy group (-O-C₃H₅) at the 4-position. The cyclopropane ring introduces significant steric strain and electronic effects, which influence the compound’s reactivity and physical properties.
Molecular Geometry and Stereoelectronic Effects
The cyclopropoxy group’s sp³-hybridized oxygen atom connects the cyclopropane ring to the aromatic system. This arrangement creates a bent geometry that disrupts planarity, potentially altering conjugation within the benzene ring . The electron-donating nature of the ether oxygen may slightly increase the electron density of the aromatic system, modulating the acidity of the carboxylic acid groups compared to unsubstituted phthalic acid .
Physical Properties
While experimental data for 4-cyclopropoxyphthalic acid are scarce, analogous compounds provide insights:
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Melting Point: Phthalic acid derivatives with bulky substituents, such as 4-chlorophthalic acid, exhibit high melting points (~285°C) . The cyclopropoxy group’s steric bulk may reduce crystallinity, potentially lowering the melting point to 220–250°C.
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Solubility: The compound is likely sparingly soluble in water (<0.5 g/100 mL at 25°C), similar to 4-chlorophthalic acid . Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) is expected due to hydrogen bonding with the carboxylic acid groups.
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Density: Estimated at 1.5–1.7 g/cm³, consistent with substituted phthalic acids .
Synthesis and Chemical Reactivity
Nucleophilic Aromatic Substitution
A plausible route involves substituting a halogen atom on pre-functionalized phthalic acid. For example, 4-chlorophthalic acid could undergo reaction with cyclopropanolate under Mitsunobu conditions (DIAD, PPh₃) to replace chloride with the cyclopropoxy group .
Proposed Pathway:
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Protection of carboxylic acids as methyl esters (Fischer esterification) .
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SNAr reaction with sodium cyclopropoxide in DMF at 80–100°C .
Direct Cyclopropanation
An alternative approach employs cyclopropanation of a pre-installed propargyl ether followed by oxidation:
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O-Alkylation of 4-hydroxyphthalic acid with propargyl bromide.
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[2+1] Cyclopropanation using diazomethane.
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Oxidative cleavage of the triple bond to yield carboxylic acids .
Reactivity Profile
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Carboxylic Acid Groups: The two -COOH moieties exhibit typical dicarboxylic acid behavior, with pKa₁ ≈ 2.8 and pKa₂ ≈ 5.2 (cf. phthalic acid: pKa₁ = 2.95, pKa₂ = 5.41) .
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Cyclopropoxy Ring: Susceptible to acid-catalyzed ring-opening reactions, forming linear alkyl chains under strong acidic conditions (e.g., H₂SO₄) .
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Electrophilic Aromatic Substitution: The electron-rich benzene ring may undergo nitration or sulfonation at the 5-position, directed by the electron-donating cyclopropoxy group.
Spectroscopic Characterization
NMR Spectroscopy
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¹H NMR (DMSO-d₆):
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¹³C NMR:
IR Spectroscopy
Strong absorptions at:
Applications and Derivatives
Pharmaceutical Intermediate
The cyclopropane moiety is prevalent in bioactive molecules due to its metabolic stability . Derivatives of 4-cyclopropoxyphthalic acid could serve as:
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Kinase Inhibitors: Analogous to 5-aryl-1,3,4-oxadiazole derivatives .
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Anticancer Agents: Structural similarity to microtubule-destabilizing aryl sulfonamides .
Polymer Chemistry
As a dicarboxylic acid, it may form:
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